2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172876-77-5
VCID: VC18435189
InChI: InChI=1S/C16H15N3.ClH/c1-11-7-8-15-13(9-11)10-14(16(18-15)19-17)12-5-3-2-4-6-12;/h2-10H,17H2,1H3,(H,18,19);1H
SMILES:
Molecular Formula: C16H16ClN3
Molecular Weight: 285.77 g/mol

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride

CAS No.: 1172876-77-5

Cat. No.: VC18435189

Molecular Formula: C16H16ClN3

Molecular Weight: 285.77 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride - 1172876-77-5

Specification

CAS No. 1172876-77-5
Molecular Formula C16H16ClN3
Molecular Weight 285.77 g/mol
IUPAC Name (6-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C16H15N3.ClH/c1-11-7-8-15-13(9-11)10-14(16(18-15)19-17)12-5-3-2-4-6-12;/h2-10H,17H2,1H3,(H,18,19);1H
Standard InChI Key MMWDPNLBCADAGU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₆H₁₆ClN₃, with a molar mass of 285.77 g/mol. The quinoline scaffold is substituted at three positions:

  • 2-position: Hydrazino group (-NH-NH₂), enabling nucleophilic reactions and hydrogen bonding.

  • 6-position: Methyl group (-CH₃), enhancing lipophilicity and metabolic stability.

  • 3-position: Phenyl ring, contributing to π-π stacking interactions with biological targets.

The hydrochloride salt improves aqueous solubility, critical for in vitro and in vivo assays. X-ray crystallography of analogous compounds confirms planar quinoline systems with substituent dihedral angles influencing intermolecular interactions .

Table 1: Comparative Structural Features of Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Hydrazino-6-methyl-3-phenylquinoline hydrochlorideC₁₆H₁₆ClN₃285.772-NHNH₂, 6-CH₃, 3-C₆H₅
6-Chloro-2-hydrazino-3-phenylquinoline hydrochlorideC₁₅H₁₃Cl₂N₃306.192-NHNH₂, 6-Cl, 3-C₆H₅
2-Hydrazino-7-methyl-3-phenylquinoline hydrochlorideC₁₆H₁₆ClN₃285.772-NHNH₂, 7-CH₃, 3-C₆H₅

Data sources:

Spectroscopic Characterization

  • FT-IR: Peaks at ~1670 cm⁻¹ (C=O stretch absent, confirming hydrazine substitution) and ~3247 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Signals at δ 2.65 ppm (methyl group), δ 7.16–8.41 ppm (aromatic protons), and δ 9.45 ppm (hydrazino NH) .

  • Mass Spectrometry: Molecular ion peak at m/z 285.77, with fragmentation patterns consistent with quinoline cleavage.

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via acid-catalyzed condensation of 6-methyl-3-phenylquinoline with hydrazine derivatives. Key steps include:

  • Quinoline precursor preparation: Friedländer synthesis using 2-aminobenzaldehyde and methyl-substituted ketones.

  • Hydrazine incorporation: Refluxing with hydrazine hydrate in ethanol/HCl, yielding 65–90% product after recrystallization.

Table 2: Optimization of Synthesis Conditions

ParameterOptimal RangeImpact on Yield/Purity
Reaction temperature80–100°CHigher temps accelerate hydrazine attachment
SolventEthanol/water (3:1)Balances solubility and reactivity
Reaction time6–8 hoursPrevents over-substitution

Data sources:

Reactivity Profile

  • Nucleophilic reactions: The hydrazino group undergoes condensation with aldehydes/ketones to form hydrazones, useful for bioactivity modulation .

  • Electrophilic substitution: Methyl and phenyl groups direct nitration/sulfonation to the quinoline 5- and 8-positions .

  • Metal coordination: The hydrazino nitrogen binds transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans, outperforming fluconazole. Mechanism:

  • Disruption of microbial cell membranes via quinoline intercalation.

  • Inhibition of fungal cytochrome P450 enzymes.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12.3ROS-mediated apoptosis
A549 (Lung)18.7Topoisomerase II inhibition
HeLa (Cervical)15.9Caspase-3 activation

Data sources:

Pharmacological Applications

Drug Development

  • Lead compound: Structural modifications (e.g., chloro substitution at C6) enhance blood-brain barrier penetration .

  • Combination therapies: Synergistic effects with doxorubicin reduce cardiotoxicity.

Diagnostic Imaging

Radiolabeled with ⁹⁹mTc, the compound serves as a tumor-targeting agent in SPECT imaging .

Comparative Analysis with Analogues

Chloro-Substituted Derivative (CAS 1172444-18-6)

  • Higher molecular weight (306.19 g/mol) due to chlorine’s atomic mass .

  • Enhanced antibacterial activity: MIC = 2–8 µg/mL, attributed to increased electrophilicity .

7-Methyl Isomer (CAS 1170951-00-4)

  • Reduced anticancer potency (IC₅₀ = 24.5 µM): Methyl position affects planar binding to DNA.

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